molecular formula C5H5BrN2O3S B13003315 4-Amino-5-bromopyridine-3-sulfonic acid

4-Amino-5-bromopyridine-3-sulfonic acid

Cat. No.: B13003315
M. Wt: 253.08 g/mol
InChI Key: SJNVCHPVLWDCJY-UHFFFAOYSA-N
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Description

4-Amino-5-bromopyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5BrN2O3S and a molecular weight of 253.07 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a sulfonic acid group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromopyridine-3-sulfonic acid typically involves the diazotization of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale diazotization and sulfonation reactions, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromopyridine-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Amino-5-bromopyridine-3-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-bromopyridine-3-sulfonic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The sulfonic acid group can enhance the compound’s solubility and binding affinity to target proteins, while the amino and bromine groups can participate in various interactions with the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-bromopyridine-3-sulfonic acid is unique due to the presence of all three functional groups (amino, bromine, and sulfonic acid) on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C5H5BrN2O3S

Molecular Weight

253.08 g/mol

IUPAC Name

4-amino-5-bromopyridine-3-sulfonic acid

InChI

InChI=1S/C5H5BrN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11)

InChI Key

SJNVCHPVLWDCJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)S(=O)(=O)O

Origin of Product

United States

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